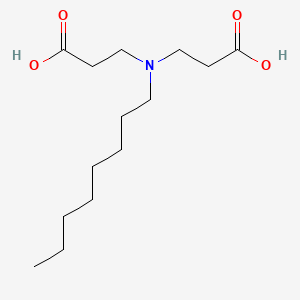
2-Amino-6-methylpyrimidine-4-carboxylic acid
描述
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to 2-amino-6-methylpyrimidine-4-carboxylic acid, often involves multistep chemical reactions that provide a variety of functionalized pyrimidines. For instance, microwave-assisted solution-phase synthesis is an efficient method for creating 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives. This process involves a Biginelli reaction followed by several steps, including S-alkylation, oxidation, and displacement reactions, to introduce various substituents into the pyrimidine ring (Matloobi & Kappe, 2007).
Molecular Structure Analysis
Molecular structure analysis of pyrimidine derivatives, such as 2-amino-6-methylpyrimidine-4-carboxylic acid, often reveals insights into their chemical reactivity and potential applications. Studies have shown that hydrogen bonding plays a crucial role in the crystal structure of these compounds, with specific hydrogen-bonded motifs like R2(8) being common. These interactions are essential for understanding the compound's stability and reactivity (Khalib et al., 2015).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including substitutions and additions, due to the reactive nature of their molecular structure. The presence of amino and carboxylic acid groups in 2-amino-6-methylpyrimidine-4-carboxylic acid makes it a versatile intermediate for further chemical modifications. For instance, N-modified pyrimidines can be synthesized through ring transformation reactions, highlighting the compound's utility in creating more complex molecules (Nishiwaki et al., 2006).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the compound's stability and packing in the solid state. Studies on related compounds reveal that the arrangement of hydrogen bonds and pi-stacking interactions significantly affects their physical properties (Glidewell et al., 2003).
科学研究应用
-
Pharmacological Research
- Pyrimidines, including “2-Amino-6-methylpyrimidine-4-carboxylic acid”, are aromatic heterocyclic compounds that display a range of pharmacological effects .
- They are known for their antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
- The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- A large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Chemical Synthesis
-
Agricultural Research
-
Nanotechnology
- Carboxylic acids, including “2-Amino-6-methylpyrimidine-4-carboxylic acid”, can be used in nanotechnology .
- They can be used for the modification of the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene .
- These modifications can enhance the properties of these nanomaterials, making them more suitable for various applications .
-
Synthesis of Condensed Pyrimidines
- Antiviral Compounds
- The Dimroth rearrangement, which involves the isomerization of heterocycles, can be used in the synthesis of condensed pyrimidines .
- These condensed pyrimidines are key structural fragments of antiviral agents .
- The rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .
- The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, it involves the formation of an adduct by an attack of the heterocyclic ring by a nucleophile, electrocyclic ring opening in the adduct followed by rotation around the single bond, and closure of the ring with the participation of other structural units .
属性
IUPAC Name |
2-amino-6-methylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-3-2-4(5(10)11)9-6(7)8-3/h2H,1H3,(H,10,11)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPODCKCNCOCMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289248 | |
| Record name | 2-amino-6-methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methylpyrimidine-4-carboxylic acid | |
CAS RN |
6630-66-6 | |
| Record name | 6630-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-6-methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B1266661.png)





![[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-](/img/structure/B1266671.png)


![[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-](/img/structure/B1266676.png)